Cyclohexanone, 2-[4-(dimethylamino)phenyl]-
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Overview
Description
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- is an organic compound with the molecular formula C14H19NO It contains a cyclohexanone moiety substituted with a 4-(dimethylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[4-(dimethylamino)phenyl]- typically involves the reaction of cyclohexanone with 4-(dimethylamino)benzaldehyde under specific conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde and ketone react in the presence of a base such as piperidine or pyridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group enhances its ability to interact with biological molecules through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanone, 2-[(dimethylamino)methyl]-
- Cyclohexanone, 2-(dimethylamino)-
- Cyclohexanone, 2-methyl-
Uniqueness
Cyclohexanone, 2-[4-(dimethylamino)phenyl]- is unique due to the presence of the 4-(dimethylamino)phenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
569688-24-0 |
---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h7-10,13H,3-6H2,1-2H3 |
InChI Key |
YKWYEIWZILWAOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CCCCC2=O |
Origin of Product |
United States |
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